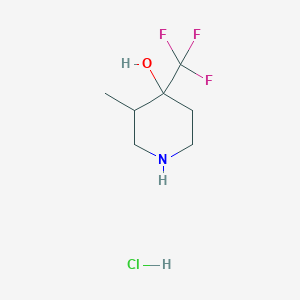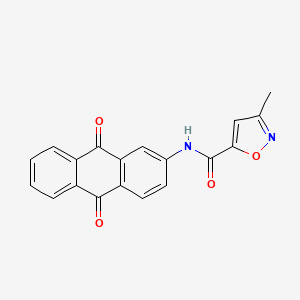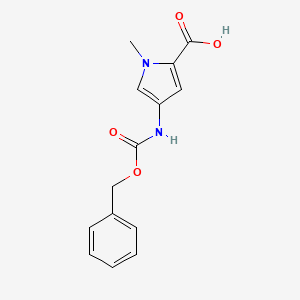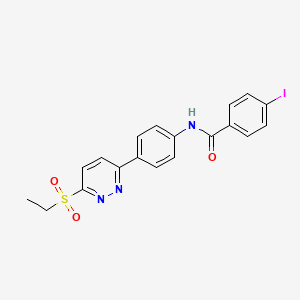![molecular formula C27H32N2O5 B2987093 butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate CAS No. 380424-67-9](/img/structure/B2987093.png)
butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a pentyloxy group attached to a phenyl ring, as well as a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoate ester, followed by the introduction of the cyano group and the methoxy and pentyloxy substituents on the phenyl ring. The final step involves the formation of the enamido linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific context of its use, such as its role in a biological system or its function in a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl 4-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}benzoate include other benzoate esters with different substituents on the phenyl ring, such as:
- Butyl 4-{2-cyano-3-[3-methoxy-4-(ethoxy)phenyl]prop-2-enamido}benzoate
- Butyl 4-{2-cyano-3-[3-methoxy-4-(hexyloxy)phenyl]prop-2-enamido}benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5/c1-4-6-8-16-33-24-14-9-20(18-25(24)32-3)17-22(19-28)26(30)29-23-12-10-21(11-13-23)27(31)34-15-7-5-2/h9-14,17-18H,4-8,15-16H2,1-3H3,(H,29,30)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWOIKVWLPAPAY-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)OCCCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)OCCCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
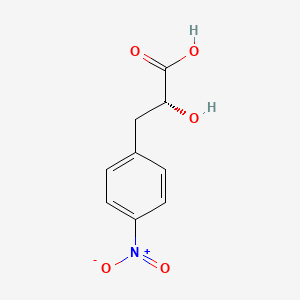
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)
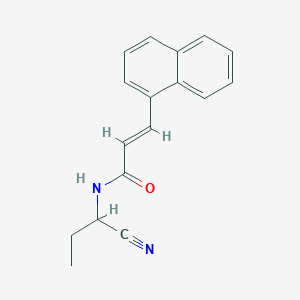
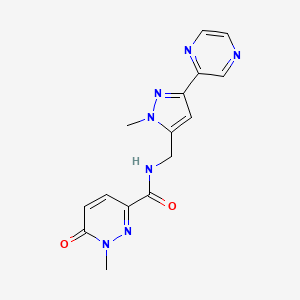
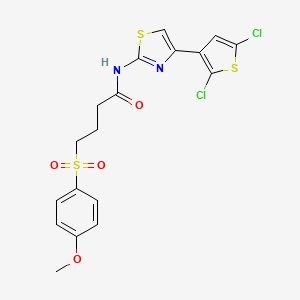
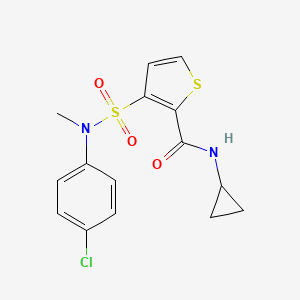
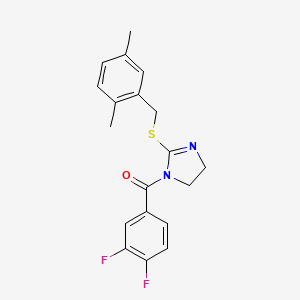
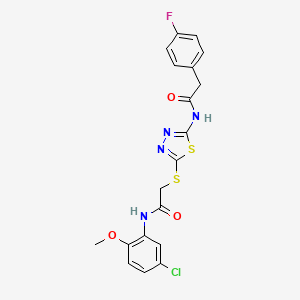
![2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2987024.png)
![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)
